3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol typically involves the reaction of 3-methyl-1,2-thiazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. These methods often require optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
- 1-(2-Amino-4-methyl-thiazol-5-yl)ethanone
- 5-Methyl-2-phenylamino-thiazol-4-yl)ethanone
Uniqueness
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol is a heterocyclic organic compound notable for its structural features that include a thiazole ring and an amino alcohol functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula : C7H12N2OS
- Molecular Weight : 170.23 g/mol
- CAS Number : 1510047-66-1
The unique structure of this compound allows it to interact with various biological targets, modulating enzyme activities and receptor functions. The presence of the thiazole moiety is particularly significant, as compounds containing this structure often exhibit enhanced biological activity against a range of pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for further exploration in drug development.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Candida albicans | 20 |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial growth.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies suggest that it may inhibit fungal growth by targeting specific enzymes involved in cell wall biosynthesis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in pathways critical for microbial survival.
- Receptor Modulation : It may interact with specific receptors, altering cellular responses that lead to reduced pathogen viability.
- Cell Membrane Disruption : There is evidence suggesting that the compound can disrupt the integrity of microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Research has highlighted the potential of thiazole-containing compounds in treating infections. A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed promising results in inhibiting specific cancer cell lines through similar mechanisms as those observed in antimicrobial activity .
Notable Research Findings
A high-throughput screening identified several thiazole derivatives with potent inhibitory effects against various microbial strains and cancer cells. The structure–activity relationship (SAR) studies indicated that modifications on the thiazole ring significantly influenced biological activity.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-4-7(11-9-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3 |
InChI Key |
XZWAXXRJWNAYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(CCN)O |
Origin of Product |
United States |
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